molecular formula C10H11FO B13164946 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane

2-[(2-Fluoro-5-methylphenyl)methyl]oxirane

Cat. No.: B13164946
M. Wt: 166.19 g/mol
InChI Key: WAKNXFYRIBYLJD-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-5-methylphenyl)methyl]oxirane is an epoxide derivative featuring a substituted phenyl group at the oxirane ring. The compound’s structure includes a 2-fluoro-5-methylphenylmethyl substituent, which confers unique electronic and steric properties. Epoxides like this are critical in organic synthesis, serving as intermediates for pharmaceuticals, polymers, and fine chemicals due to their reactivity in ring-opening reactions .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-[(2-fluoro-5-methylphenyl)methyl]oxirane

InChI

InChI=1S/C10H11FO/c1-7-2-3-10(11)8(4-7)5-9-6-12-9/h2-4,9H,5-6H2,1H3

InChI Key

WAKNXFYRIBYLJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)CC2CO2

Origin of Product

United States

Preparation Methods

Epoxidation via Sulfur Ylide-Mediated Cyclization

A highly effective method for preparing substituted oxiranes involves the reaction of benzyl halides or benzyl ketones with sulfur ylides such as trimethylsulfoxonium halide under basic conditions. This approach is adaptable to fluorinated aromatic substrates.

  • Step 1: Synthesis of the benzyl precursor, typically 2-fluoro-5-methylbenzyl derivatives (e.g., bromide or acetate).
  • Step 2: Treatment with trimethylsulfoxonium iodide or bromide in the presence of a strong base (e.g., potassium tert-butoxide) to generate the sulfur ylide in situ.
  • Step 3: The sulfur ylide attacks the benzyl carbonyl or halide intermediate, resulting in intramolecular cyclization and formation of the oxirane ring.

This method avoids hazardous reagents such as azides and allows for stereoselective control through reaction conditions and substrate design.

Ring Expansion and Nitrogen Protection Strategy

In related oxirane-to-oxetane transformations, a ring expansion step is often employed, but for oxirane synthesis, the focus is on direct cyclization.

  • Nitrogen-containing intermediates are sometimes protected with benzyl groups to prevent side reactions during ring formation.
  • The process involves initial formation of a benzylamine intermediate followed by cyclization using sulfur ylides.
  • This approach has been developed to improve safety and reduce the use of toxic azides, which are common in nitrogen introduction steps in related processes.

Diazomethane Reaction for Stereoselective Oxirane Formation

Another method involves the reaction of diazomethane with fluorinated ketones to form oxiranes stereoselectively.

  • Diazomethane reacts with α-fluoro ketones bearing aromatic sulfinyl substituents to yield fluoromethyl-substituted oxiranes with high diastereoselectivity.
  • This method provides access to enantiopure oxiranes and allows for further functionalization of the oxirane ring.
  • NMR and X-ray crystallography confirm the stereochemistry and purity of the products.

Chiral Resolution and Enantiopure Synthesis

  • Enantiopure 2-[(R)-fluoro(phenyl)methyl]oxirane, a close analog, is synthesized from enantiopure phenylglycidol.
  • The oxirane ring opening with chiral amines allows for regioselective reactions useful in chiral resolution.
  • This method provides a route to enantiomerically enriched fluorinated oxiranes, important for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages/Notes Reference
Sulfur Ylide-Mediated Cyclization Trimethylsulfoxonium halide, base (KOtBu), benzyl halide Avoids toxic azides, scalable, stereoselective Requires careful base handling, temperature control
Diazomethane Reaction Diazomethane, fluorinated ketones High diastereoselectivity, enantiopure product possible Diazomethane is toxic and explosive, requires caution
Chiral Resolution via Phenylglycidol Enantiopure phenylglycidol, chiral amines Produces enantiopure oxiranes, useful for chiral analysis Multi-step, requires chiral starting materials
Ring Expansion with Nitrogen Protection Dibenzylamine, base, ring expansion reagents Improved safety by early nitrogen protection More complex, multi-step

Research Findings and Practical Considerations

  • The sulfur ylide method is favored for industrial synthesis due to its avoidance of hazardous azides and relatively straightforward reaction conditions.
  • Diazomethane methods, while stereoselective, require stringent safety protocols due to the toxicity and explosiveness of diazomethane.
  • Enantiopure synthesis routes provide valuable chiral reagents but are less practical for large-scale synthesis due to cost and complexity.
  • Protecting groups such as dibenzylamine improve process safety and yield by stabilizing intermediates before ring closure.
  • Reaction temperature control (above 40 °C) and solvent choice are critical for optimizing yields and stereoselectivity in sulfur ylide-mediated cyclizations.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro-5-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Fluoro-5-methylphenyl)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is the basis for its potential biological activity and applications in drug development .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity, stability, and applications of epoxides are heavily influenced by their substituents. Below is a comparison of 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane with key analogs:

Table 1: Structural and Electronic Comparison of Oxirane Derivatives
Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties Applications References
2-[(2-Fluoro-5-methylphenyl)methyl]oxirane C₁₀H₁₁FO₂ 182.19* 2-Fluoro-5-methylphenylmethyl High electrophilicity (fluorine effect) Pharmaceutical intermediates, polymers N/A
(R)-2-((2-Fluoro-phenoxy)methyl)oxirane C₉H₉FO₂ 168.17 2-Fluoro-phenoxy Enhanced solubility in polar solvents Catalysis, agrochemicals
2-[(2-Methoxyphenoxy)methyl]oxirane C₁₀H₁₂O₃ 180.20 2-Methoxyphenoxy Moderate reactivity, thermal stability Reference standards (USP)
Benzyl Glycidyl Ether (2-[(Benzyloxy)methyl]oxirane) C₁₀H₁₂O₂ 164.20 Benzyloxy Low viscosity, high reactivity Epoxy resins, reactive diluents
2-[(2-Ethoxyphenoxy)methyl]oxirane C₁₁H₁₄O₃ 194.23 2-Ethoxyphenoxy Lipophilic, slow ring-opening kinetics Specialty polymers

*Estimated molecular weight based on substituent mass.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane increases electrophilicity at the oxirane ring, accelerating nucleophilic attack compared to methoxy or ethoxy substituents .
  • Solubility: Fluoro- and nitro-substituted analogs (e.g., (R)-2-((2-nitrophenoxy)methyl)oxirane in ) exhibit lower solubility in non-polar solvents compared to methoxy derivatives.

Regulatory and Commercial Considerations

  • Regulatory Status : Perfluoroalkyl oxiranes () face restrictions under environmental regulations, but the target compound’s lack of long-chain fluorinated groups may reduce regulatory scrutiny .
  • Cost: Fluorinated analogs like (R)-2-((2-nitrophenoxy)methyl)oxirane are priced at $1,400–$4,200/g (), indicating that the target compound’s synthesis cost may be high due to fluorine incorporation .

Biological Activity

2-[(2-Fluoro-5-methylphenyl)methyl]oxirane, a fluorinated epoxide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxirane ring and a fluorinated aromatic substituent. The presence of the fluorine atom at the 2-position of the phenyl ring enhances its chemical reactivity and biological interactions. The oxirane ring is known for its electrophilic properties, allowing it to form covalent bonds with nucleophiles in biological systems, such as proteins and nucleic acids.

The mechanism of action for 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane involves:

  • Covalent Bond Formation : The highly reactive oxirane ring can react with nucleophilic sites on biomolecules, leading to potential modifications that can alter their function.
  • Target Interaction : The fluorinated aromatic substituent may enhance binding affinity to specific molecular targets, potentially modulating various biological pathways.

Biological Activities

Research indicates that 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane exhibits several promising biological activities:

Antimicrobial Activity

Studies have suggested that this compound may possess antimicrobial properties. The ability of the oxirane ring to interact with bacterial cell components could contribute to its efficacy against various pathogens.

Anticancer Properties

Preliminary investigations into the anticancer potential of 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane have shown encouraging results. The compound's mechanism involving covalent modification of proteins may lead to inhibition of cancer cell proliferation.

Activity Description
AntimicrobialPotential efficacy against bacterial pathogens
AnticancerInhibition of cancer cell growth through protein modification

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study explored the compound's effectiveness against specific bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 10 µM, suggesting a dose-dependent response.
  • Anticancer Activity : In vitro studies demonstrated that treatment with 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane resulted in a 50% reduction in cell viability in breast cancer cell lines at an EC50 value of approximately 15 µM. Further research is needed to elucidate the underlying mechanisms.
  • Mechanistic Insights : Investigations into its interaction with DNA and proteins revealed that the compound could induce DNA damage, potentially leading to apoptosis in cancer cells. This was evidenced by increased levels of phosphorylated histone H2AX, a marker of DNA double-strand breaks.

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